1-Bromocyclododecane

説明

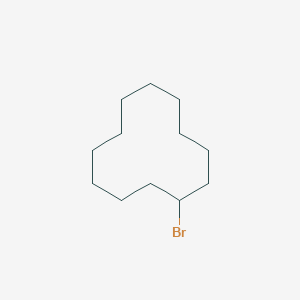

1-Bromocyclododecane (CAS 12682-85-8) is a brominated cyclic alkane with a 12-membered carbon ring and a single bromine substituent . Its cyclic structure imparts unique steric and electronic properties, distinguishing it from linear bromoalkanes.

特性

IUPAC Name |

bromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADKAKQBSKWITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379366 | |

| Record name | 1-bromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7795-35-9 | |

| Record name | 1-bromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

1-Bromocyclododecane can be synthesized through several methods. One common synthetic route involves the bromination of cyclododecanol using phosphorus tribromide. The reaction is carried out under air, with cyclododecanol dissolved by heating at 100°C. Phosphorus tribromide is then added, and the reaction is continued for 2 hours. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified through silica gel column chromatography .

化学反応の分析

1-Bromocyclododecane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: It can be reduced to form cyclododecane.

Common reagents and conditions used in these reactions include:

Nucleophiles: Such as sodium hydroxide or potassium hydroxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

The major products formed from these reactions include cyclododecanol, cyclododecanone, and cyclododecane .

科学的研究の応用

Chemical Properties and Structure

1-Bromocyclododecane is a cyclic alkane with a bromine atom attached to a cyclododecane ring. Its molecular structure allows for unique interactions in chemical reactions, making it valuable in research and industrial applications.

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to participate in nucleophilic substitution reactions makes it a valuable building block in the synthesis of various organic compounds.

-

Flame Retardant Studies :

- Research has explored the use of brominated compounds, including this compound, as flame retardants. These compounds are crucial in developing materials that meet fire safety standards, particularly in construction and consumer goods. Studies have shown that brominated flame retardants can effectively reduce flammability in polymers .

- Environmental Toxicology :

- Neurotoxicity Assessments :

Industrial Applications

-

Polymer Production :

- This compound is used in the production of specialized polymers, where it acts as a cross-linking agent or modifier. This application enhances the thermal stability and mechanical properties of the resulting materials.

- Flame Retardant Formulations :

-

Chemical Intermediates :

- The compound is also utilized as an intermediate in synthesizing other chemical products, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that lead to more complex structures.

Case Studies

作用機序

The mechanism of action of 1-Bromocyclododecane involves its role as a brominating agent. It reacts with various substrates to introduce a bromine atom into the molecule. This bromination process typically involves the formation of a bromonium ion intermediate, which then reacts with a nucleophile to form the final brominated product .

類似化合物との比較

Comparison with Similar Brominated Compounds

Structural and Physicochemical Properties

The table below compares 1-Bromocyclododecane with structurally related brominated compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Melting/Boiling Points* | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₃Br | 247.22 | Cyclic alkane | Not reported | Moderate (SN2 hindered) |

| 1-Bromooctadecane | C₁₈H₃₇Br | 333.39 | Linear alkane | Higher MP/BP (solid) | High (SN2 favorable) |

| 1-Bromo-11-iodoundecane | C₁₁H₂₂BrI | 361.10 | Linear dihalide | Not reported | Low (steric bulk from I/Br) |

| 1-Bromoadamantane | C₁₀H₁₅Br | 215.13 | Adamantane framework | High thermal stability | High (stable cage structure) |

*Data inferred from structural analogs; specific values for this compound require experimental validation.

Key Observations:

- Cyclic vs. Linear Chains : The cyclic structure of this compound introduces steric hindrance, reducing its suitability for SN2 reactions compared to linear analogs like 1-Bromooctadecane, which are widely used in Grignard reagent synthesis .

- Dihalides : 1-Bromo-11-iodoundecane (C₁₁H₂₂BrI) exhibits low reactivity due to steric and electronic effects from both halogens, limiting its utility in cross-coupling reactions .

- Adamantane Derivatives : 1-Bromoadamantane’s rigid adamantane framework enhances thermal stability, making it valuable in drug delivery systems, whereas this compound’s flexibility may favor solubility in organic solvents .

生物活性

1-Bromocyclododecane (BCD) is a brominated compound that has garnered attention due to its potential biological activities and implications for human health. This article provides a detailed overview of the biological activity of this compound, including its toxicological effects, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a cyclic alkane with the molecular formula CHBr. The structure consists of a cyclododecane ring with a bromine substituent, which significantly influences its chemical reactivity and biological interactions.

Toxicological Profile

The toxicological profile of this compound has been investigated in various studies, revealing several potential health risks:

- Developmental Toxicity : Animal studies suggest that exposure to brominated compounds, including this compound, may lead to developmental toxicity. This is particularly concerning for pregnant women and developing fetuses due to the potential for neurodevelopmental impacts .

- Endocrine Disruption : Some studies indicate that brominated flame retardants can act as endocrine disruptors, affecting hormone levels and leading to reproductive toxicity .

- Neurotoxicity : Evidence suggests that exposure to certain brominated compounds may lead to neurotoxic effects, including cognitive impairments and behavioral changes .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its biological activity:

- Absorption : Brominated compounds are generally well-absorbed through the gastrointestinal tract, which raises concerns about their bioavailability and potential accumulation in human tissues .

- Metabolism : The metabolism of this compound involves hepatic transformation, leading to various metabolites that may retain biological activity. The metabolic pathways can vary significantly between individuals and animal models .

Case Studies

Several case studies have focused on the biological effects of brominated compounds similar to this compound:

- Case Study 1 : A study examining the exposure to hexabromocyclododecane (HBCD), a related compound, demonstrated significant bioaccumulation in liver tissues and potential neurodevelopmental effects in offspring exposed during gestation .

- Case Study 2 : Research assessing the health risks associated with brominated flame retardants highlighted the importance of tiered testing approaches. This study utilized in vitro and in vivo models to evaluate the toxicity profiles of various brominated compounds, indicating that this compound could exhibit similar risk patterns .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。